molecular formula C20H14N2O11S3 B1587649 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid CAS No. 32884-46-1

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid

Cat. No.: B1587649
CAS No.: 32884-46-1
M. Wt: 554.5 g/mol
InChI Key: MFSTXKTXCOJDPY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes multiple sulfonic acid groups, which enhance its solubility in water and make it suitable for use in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid typically involves several key steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 2-hydroxy-6-sulfo-1-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions. This coupling reaction forms the azo bond, resulting in the formation of the desired azo dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is usually purified through crystallization or filtration to remove impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo group can break the -N=N- bond, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinonoid derivatives.

    Reduction: Formation of corresponding aromatic amines.

    Substitution: Introduction of additional functional groups such as nitro or sulfonic acid groups.

Scientific Research Applications

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability in aqueous solutions.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and water solubility.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:

    Azo-Hydrazone Tautomerism: The compound can exist in equilibrium between its azo form and hydrazone form, depending on the pH and other environmental factors.

    Interaction with Proteins: In biological systems, the compound can bind to proteins, altering their structure and function, which is useful in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 2,7-Dihydroxynaphthalene

Uniqueness

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid stands out due to its multiple sulfonic acid groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly suitable for applications requiring water solubility and stability, such as in textile dyes and biological stains.

Properties

IUPAC Name

3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O11S3/c23-16-6-1-10-7-12(34(25,26)27)2-4-14(10)18(16)21-22-19-15-5-3-13(35(28,29)30)8-11(15)9-17(20(19)24)36(31,32)33/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSTXKTXCOJDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)C=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954541
Record name 3-Hydroxy-4-[2-(2-oxo-6-sulfonaphthalen-1(2H)-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32884-46-1
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-[2-(2-oxo-6-sulfonaphthalen-1(2H)-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid [Metallochromic Indicator for Calcium]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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